molecular formula C9H11NO B1330295 n-(3,4-Dimethylphenyl)formamide CAS No. 6639-60-7

n-(3,4-Dimethylphenyl)formamide

Cat. No. B1330295
CAS RN: 6639-60-7
M. Wt: 149.19 g/mol
InChI Key: HTZTYVPIUUJGKI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)formamide is a compound that is used as an impurity in the degradation products of fruits . It has a molecular weight of 149.19 .


Molecular Structure Analysis

The molecular structure of N-(3,4-Dimethylphenyl)formamide is represented by the linear formula (CH3)2C6H3NHCHO . The IUPAC Standard InChIKey is ZMXDDKWLCZADIW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(3,4-Dimethylphenyl)formamide has a molecular weight of 149.19 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Pesticide Development

N-(3,4-Dimethylphenyl)formamide derivatives have been explored in the development of formamidine pesticides. For instance, a study highlighted a formamidine pesticide with a structure incorporating 2,4-dimethylbenzene rings, which shows promise due to its unique biological activities and mode of action. This compound demonstrates stability and effectiveness in field applications, particularly against juvenile and resistant forms of certain pests (Lee et al., 2013).

Industrial Synthesis Processes

Research on formamides, including N-(3,4-Dimethylphenyl)formamide, has been significant in industrial chemistry, particularly in the synthesis of chemicals using eco-friendly methods. For example, the N-formylation of amines using CO2 with H2 is a novel approach that has been explored. This process, which involves selective N-formylation of amines containing unsaturated groups, represents an advance in green chemistry due to its efficiency and selectivity (Liu et al., 2017).

Development of Metal Complexes

N-(3,4-Dimethylphenyl)formamide has been used in the preparation of metal complexes, which are relevant in various fields including catalysis and materials science. A study has reported the preparation and characterization of lanthanide perchlorate complexes with N,N-Dimethyl formamide (DMF) and N,N-diphenyl formamide (DPF), demonstrating the potential of these complexes in various industrial applications (Krishnamurthy & Soundararajan, 1969).

Pharmaceutical Research

In pharmaceutical research, derivatives of N-(3,4-Dimethylphenyl)formamide have been examined for their potential medical applications, particularly in the development of new drugs. For instance, studies have investigated the anticonvulsant activities of N-(substituted)-4-aminobenzamides, which include compounds related to N-(3,4-Dimethylphenyl)formamide. These compounds showed promise as potential treatments for epilepsy and seizures, highlighting the importance of N-(3,4-Dimethylphenyl)formamide derivatives in medicinal chemistry (Afolabi & Okolie, 2013).

Polymer Science

N-(3,4-Dimethylphenyl)formamide has applications in polymer science as well. Studies have explored its use in the polymerization of various compounds. For example, research on the polymerization of bismaleimide and maleimide catalyzed by nanocrystalline titania in dimethyl formamide demonstrates the utility of N-(3,4-Dimethylphenyl)formamide derivatives in creating novel polymeric materials (Wang et al., 1999).

Analytical Chemistry

In analytical chemistry, N-(3,4-Dimethylphenyl)formamide derivatives have been studied for their interactions and properties in various solutions. For instance, research on the carbonyl band intensity in N,N-dimethyl formamide and N,N-dimethyl acetamide complexes with phenols provided insights into the hydrogen-bonding abilities of these compounds, which is crucial for understanding their chemical behavior in different environments (Malathi et al., 2004).

Safety And Hazards

While specific safety and hazard information for N-(3,4-Dimethylphenyl)formamide was not found, it’s important to note that it is a metabolite of Amitraz, which is classified as a hazardous substance. Amitraz is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

N-(3,4-Dimethylphenyl)formamide, as a metabolite of Amitraz, is known to be a potent neurotoxicant . Future research could focus on further understanding its neurotoxic effects and developing methods to mitigate these effects. Additionally, given its role as a metabolite in the degradation of fruits , research could also explore its impact on food safety and potential methods for its removal or reduction.

properties

IUPAC Name

N-(3,4-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZTYVPIUUJGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287146
Record name n-(3,4-dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3,4-Dimethylphenyl)formamide

CAS RN

6639-60-7
Record name 3',4'-Formoxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49214
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3,4-dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-FORMOXYLIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3,4-Dimethylformanilide
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Schulz, JÅ Husmann, SR Waldvogel - Electrochimica Acta, 2020 - Elsevier
Oxidative treatment of anilines usually leads to the formation of black polymers, often referred to as “aniline black”. This over-oxidation is hardly controllable and also a challenging task …
Number of citations: 11 www.sciencedirect.com
MR Mutra, GK Dhandabani… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new synthetic protocol has been developed for the synthesis of N‐formamide derivatives using ethers as a C1 synthon under metal‐free reaction conditions. The reaction is proposed …
Number of citations: 31 onlinelibrary.wiley.com
Y Yu, Y Zhang, C Sun, L Shi, W Wang… - The Journal of Organic …, 2020 - ACS Publications
A strategy of aerobic oxidative C(sp 3 )–C(sp 3 ) bond cleavage of N-ethylaniline derivatives bearing azaarenes for the synthesis of N-aryl formamides has been developed. This …
Number of citations: 9 pubs.acs.org
S Bharamawadeyar, VV Sureshbabu - Indian Journal of Chemistry …, 2023 - or.niscpr.res.in
A facile and convenient one-pot protocol for the N-formylation of aryl amines has been furnished using Tf 2 O. This approach involves N-formylation of anilines and its derivatives …
Number of citations: 2 or.niscpr.res.in

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